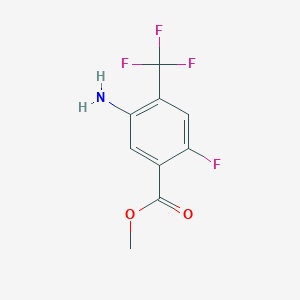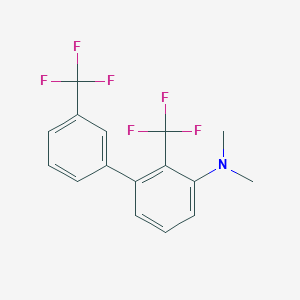![molecular formula C21H22N2O5 B14072697 3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)
3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N,N-dimethyl-L-Asparagine is a derivative of the amino acid L-asparagine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain amide nitrogen is dimethylated. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N,N-dimethyl-L-Asparagine typically involves the protection of the amino group of L-asparagine with the Fmoc group. This can be achieved by reacting L-asparagine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The dimethylation of the side chain amide nitrogen is then carried out using formaldehyde and a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of Fmoc-N,N-dimethyl-L-Asparagine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .
化学反応の分析
Types of Reactions
Fmoc-N,N-dimethyl-L-Asparagine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Substitution Reactions: The dimethylamino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution: Electrophiles like alkyl halides.
Major Products Formed
Deprotection: L-Asparagine derivatives.
Coupling: Peptides and polypeptides.
Substitution: Various substituted asparagine derivatives.
科学的研究の応用
Fmoc-N,N-dimethyl-L-Asparagine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
作用機序
The primary mechanism of action of Fmoc-N,N-dimethyl-L-Asparagine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The dimethylation of the side chain amide nitrogen enhances the stability and solubility of the compound, making it easier to handle and incorporate into peptides .
類似化合物との比較
Similar Compounds
Fmoc-L-Asparagine: Similar in structure but lacks the dimethylation on the side chain amide nitrogen.
Fmoc-L-Glutamine: Another Fmoc-protected amino acid with a similar role in peptide synthesis but with a different side chain.
Fmoc-N,N-dimethyl-L-Glutamine: Similar to Fmoc-N,N-dimethyl-L-Asparagine but with a longer side chain.
Uniqueness
Fmoc-N,N-dimethyl-L-Asparagine is unique due to its dimethylated side chain, which provides enhanced stability and solubility compared to its non-dimethylated counterparts. This makes it particularly useful in the synthesis of peptides that require these properties .
特性
分子式 |
C21H22N2O5 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26) |
InChIキー |
VXKRBLOYXZGVTI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


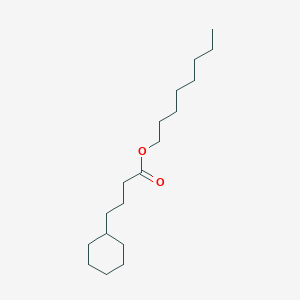

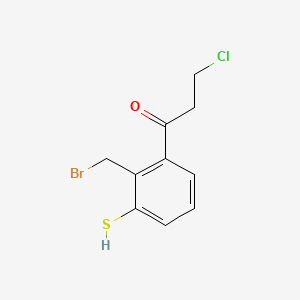

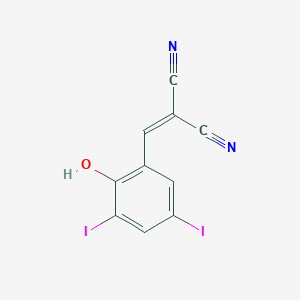

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-hydroxyethyl)pyridin-1-ium bromide](/img/structure/B14072646.png)
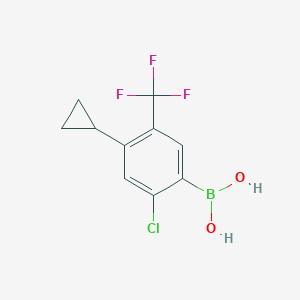


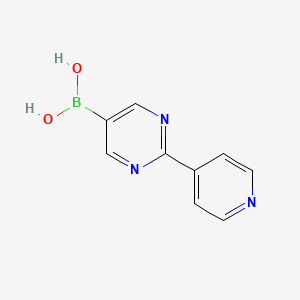
![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
